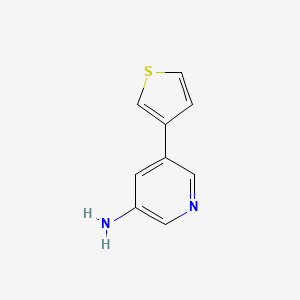

5-(thiophen-3-yl)pyridin-3-amine

Vue d'ensemble

Description

5-(thiophen-3-yl)pyridin-3-amine is a heterocyclic compound that combines the structural features of both pyridine and thiophene rings. This compound is known for its diverse biological activities and is widely used in the pharmaceutical industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-(thiophen-3-yl)pyridin-3-amine, can be achieved through various methods. Some common synthetic routes include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This is another method used for the synthesis of thiophene derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Des Réactions Chimiques

Types of Reactions

5-(thiophen-3-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

5-(Thiophen-3-yl)pyridin-3-amine has been investigated for its potential role in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. For instance, a series of N-(4-(pyridin-3-yl)benzamide derivatives were synthesized and tested, showing promising results with IC50 values indicating effective inhibition of cancer cell proliferation .

Anti-Tubercular Properties

This compound is also being explored for its anti-tubercular properties. Novel derivatives have been synthesized and evaluated against Mycobacterium tuberculosis, demonstrating significant activity with IC50 values ranging from 1.35 to 2.18 μM. These findings suggest that this compound can serve as a scaffold for the design of new anti-tubercular agents.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against coronaviruses. Its structural characteristics allow it to interact effectively with viral proteins, potentially inhibiting viral replication.

Synthetic Methodologies

Intermediate in Organic Synthesis

this compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. It plays a critical role in developing new synthetic methodologies aimed at creating novel pharmacologically active compounds .

Catalysis and Material Science

The compound's unique properties make it suitable for applications in catalysis and the development of organic semiconductors. It has been used in synthesizing materials with electronic properties, contributing to advancements in material science .

Biological Activities

Antimicrobial Properties

The biological activity of this compound extends to its antimicrobial properties. Studies have shown that derivatives can exhibit significant antibacterial and antifungal activity against various pathogens, making them candidates for further development as antimicrobial agents .

Structure–Activity Relationship Studies

Research on the structure–activity relationship (SAR) of this compound has provided insights into how modifications can enhance its biological activity. Various substituents have been tested to optimize efficacy against specific targets, such as cancer cells or bacteria .

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Anticancer Activity | Effective against MCF-7, A549, DU-145 cell lines; potential for drug development |

| Anti-Tubercular | Significant activity against Mycobacterium tuberculosis; promising IC50 values |

| Antiviral Activity | Potential inhibitor of viral replication; effective against coronaviruses |

| Synthetic Methodology | Used as an intermediate in organic synthesis; key role in developing new compounds |

| Material Science | Applications in catalysis and organic semiconductor synthesis |

| Antimicrobial Activity | Exhibits significant antibacterial and antifungal properties |

Mécanisme D'action

The mechanism of action of 5-(thiophen-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene: A five-membered ring containing one sulfur atom.

Pyridine: A six-membered ring containing one nitrogen atom.

Thieno[2,3-b]pyridine: A fused ring system containing both thiophene and pyridine rings.

Uniqueness

5-(thiophen-3-yl)pyridin-3-amine is unique due to its combination of thiophene and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields .

Activité Biologique

5-(thiophen-3-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various cellular pathways, and potential therapeutic applications.

Target and Mode of Action

The compound has been shown to exhibit anti-inflammatory effects, which are attributed to its ability to inhibit key enzymes involved in inflammatory processes. Similar thiophenyl-substituted compounds have demonstrated bactericidal effects through the inhibition of FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division.

Biochemical Pathways

this compound interacts with several critical biochemical pathways. It modulates the PI3K/AKT and MAPK/ERK signaling pathways, which play vital roles in cell survival and proliferation. This modulation can lead to alterations in gene expression and metabolic activity within cells.

Cellular Effects

Impact on Cell Function

Research indicates that this compound influences various cellular processes by affecting signaling pathways. For instance, it has been found to inhibit specific kinases, leading to downstream effects on cellular proliferation and survival.

Temporal and Dosage Effects

The biological activity of this compound can vary significantly based on dosage and exposure duration. In animal models, lower doses have been linked to beneficial effects such as anti-inflammatory and anti-cancer activities, while higher doses may lead to cytotoxicity. Studies have shown that the compound remains stable under certain conditions but can degrade over time, affecting its long-term efficacy.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. It is metabolized by cytochrome P450 enzymes, which are essential for drug metabolism. The transport and distribution mechanisms within cells involve interactions with various transporters that facilitate its movement across cellular membranes.

Research Applications

This compound has broad applications in scientific research:

| Field | Applications |

|---|---|

| Chemistry | Used as a building block for synthesizing more complex molecules. |

| Biology | Investigated for its effects on cellular processes and as a biochemical probe. |

| Medicine | Potential therapeutic applications in treating inflammatory diseases and cancer. |

| Industry | Development of materials for electronic applications due to its unique properties. |

Case Studies

Several studies have highlighted the potential of this compound:

- Anti-inflammatory Activity : A study demonstrated that compounds with thiophene moieties exhibited significant anti-inflammatory properties in vitro and in vivo, suggesting potential therapeutic uses in chronic inflammatory conditions .

- Antimicrobial Properties : Related compounds have shown promising results against various bacterial strains, indicating that this compound may also possess antimicrobial activity .

- Cytotoxicity in Cancer Models : Research on similar compounds has indicated cytotoxic effects against breast carcinoma cell lines, suggesting that this compound could be explored further for its anticancer properties .

Propriétés

IUPAC Name |

5-thiophen-3-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPHKPSILUQKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.